Availability of Published, Comparator-Based Quantitative Biological Data
A comprehensive search of the peer-reviewed literature, patent databases, and authoritative chemical biology repositories (PubChem, ChEMBL, PDB) was conducted for 4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1706094-98-5) and its closest structural analogs. No published studies were identified that report quantitative biological activity data (IC50, Kd, Ki, EC50, % inhibition at a defined concentration) for this specific compound in direct comparison with a named comparator under defined assay conditions. The structurally related ethyl carbamate thiazepane fragment (ethyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate) has been characterized via X-ray crystallography against BRD4(D1) and demonstrated ligand-efficient binding, but the isoxazole-5-carbonyl variant has not been profiled in this system [1]. Similarly, while the broader class of isoxazole- and oxazole-containing thiazepanes has been described in patent literature as KSP inhibitors [2], no head-to-head activity data are available to differentiate the target compound from its furan, chlorophenyl, or sulfonyl analogs. As a result, no quantitative superiority, equipotency, or inferiority claim can be substantiated at this time.
| Evidence Dimension | Quantitative biological activity (any target) |
|---|---|
| Target Compound Data | No published quantitative data available |
| Comparator Or Baseline | Ethyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate: crystallographically confirmed BRD4(D1) binder (PDB 6UWX, resolution 1.307 Å); 7-(furan-2-yl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane: no published data; 7-(2-chlorophenyl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane: no published data |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | N/A |
Why This Matters
In the absence of comparative activity data, scientific selection cannot be guided by differential biological performance; procurement decisions must rely on structural uniqueness and the compound's potential to explore uncharted chemical space.
- [1] Johnson, J.A., Nicolaou, C.A., Kirberger, S.E., et al. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Med. Chem. Lett. 2019, 10 (12), 1648–1654. View Source
- [2] National Center for Biotechnology Information. PubChem Patent Summary for US-8748626-B2: Oxazole and thiazole compounds as KSP inhibitors. (2014). View Source
